![molecular formula C17H26N2O5S2 B2612037 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903277-51-0](/img/structure/B2612037.png)
4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
Diazaspiro[4.5]decane is a class of organic compounds characterized by a spirocyclic structure, which consists of two rings of different sizes sharing a single atom . The “4.5” in the name indicates that one ring contains 4 atoms and the other contains 5 atoms .
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane compounds often involves the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of a palladium catalyst . This domino reaction forms three carbon-carbon bonds and results in a highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane compounds is characterized by a spirocyclic structure with exocyclic double bonds . This structure is formed through a domino reaction involving highly regioselective C–C coupling and spiro scaffold steps .Chemical Reactions Analysis
The chemical reactions involving diazaspiro[4.5]decane compounds often involve copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction experiences a tandem radical addition and dearomatizing cyclization process .Scientific Research Applications
- Application : Researchers have explored its potential as an antibacterial, antifungal, or antiviral compound. Investigations into its mechanism of action and efficacy against specific pathogens are ongoing .
- Application : Scientists are investigating axenol and related analogs as potential drug leads. Understanding their interactions with biological targets and optimizing their pharmacological properties is crucial .
Antimicrobial Properties
Chemical Biology and Drug Discovery
Future Directions
properties
IUPAC Name |
8-methylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-13-11-14(2)16(15(3)12-13)26(22,23)19-9-10-24-17(19)5-7-18(8-6-17)25(4,20)21/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYQCCZQMOWZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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